(4-Nitrophenyl)(pyrrolidin-1-yl)methanone

Description

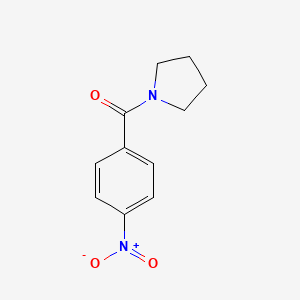

Structure

2D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-7-1-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPIQYQJPCFIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327701 | |

| Record name | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806147 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53578-11-3 | |

| Record name | (4-Nitrophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation

Microwave-Assisted Synthesis

Method :

- Microwave irradiation can enhance reaction rates and yields by providing uniform heating.

- Combine pyrrolidine with a suitable acyl chloride in a microwave reactor for a set time.

Yield : Reports indicate yields up to 70% with reduced reaction times.

The characterization of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone is essential for confirming its structure and purity. The following analytical techniques are typically employed:

| Analytical Method | Key Findings |

|---|---|

| Mass Spectrometry (MS) | Observed m/z: 221.2 [M+H]+ confirms the molecular weight of the compound. |

| Nuclear Magnetic Resonance (NMR) | $$ ^1H $$ NMR shows characteristic peaks for aromatic protons and pyrrolidine protons, aiding in structural elucidation. |

| Infrared Spectroscopy (IR) | C=O stretching observed around $$ \sim1650 \, \text{cm}^{-1} $$, confirming the presence of the ketone functional group. |

The preparation of this compound can be effectively achieved through various synthetic routes, primarily involving acylation reactions with pyrrolidine derivatives. The choice of method may depend on available resources, desired yield, and specific application needs in research or industrial settings.

In summary, understanding these preparation methods not only aids in synthesizing this compound but also contributes to broader applications in medicinal chemistry and drug development efforts. Further research may focus on optimizing these methods for higher yields and exploring alternative synthetic pathways that could enhance efficiency or reduce environmental impact.

Future studies could explore:

- Development of greener synthesis methods.

- Investigation into the biological activity of synthesized compounds.

- Potential modifications to enhance pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone serves as a valuable building block in the synthesis of various pharmaceutical agents. Its applications include:

- Anticancer Agents : Derivatives of this compound have shown promising antiproliferative activity against cancer cell lines. For instance, modifications to the nitrophenyl group can enhance activity against specific cancer types by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Enzyme Inhibitors : The compound can act as an inhibitor for certain enzymes, which is crucial for therapeutic applications. For example, studies have indicated that derivatives can inhibit enzymes involved in cancer progression, making them potential candidates for cancer therapy .

Organic Synthesis Applications

In organic synthesis, this compound is utilized as an intermediate for the creation of more complex molecules. Its applications include:

- Synthesis of Fluorinated Compounds : The presence of the nitro group allows for further functionalization, leading to the synthesis of fluorinated analogs that exhibit enhanced biological activity due to increased lipophilicity .

- Building Block for Drug Development : The compound has been employed in the synthesis of various drug candidates targeting conditions such as diabetes and inflammation .

The biological activities associated with this compound have been extensively studied:

Table 1: Biological Activities and Corresponding Studies

Case Study 1: Antiproliferative Effects

A study investigated various derivatives of this compound for their ability to inhibit cancer cell growth. Results indicated that specific modifications to the structure significantly enhanced activity against breast cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound derivatives showed that these compounds could effectively inhibit fatty acid amide hydrolase, a target for pain management therapies. This study emphasized the potential for developing new analgesics based on this scaffold .

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (4-Nitrophenyl)(pyrrolidin-1-yl)methanone with analogous tertiary amides, focusing on structural variations, physicochemical properties, and applications:

| Compound Name | Substituents/Modifications | Molecular Formula | Molar Mass (g/mol) | Key Properties/Applications | Synthesis Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 4-Nitro group on phenyl ring | C₁₁H₁₂N₂O₃ | 220.23 | High electron-withdrawing effect; R&D use | 98% | |

| (2-Aminophenyl)(pyrrolidin-1-yl)methanone | 2-Amino group on phenyl ring | C₁₁H₁₄N₂O | 202.25 | Electron-donating amino group; industrial | N/A | |

| [4-(Piperidin-3-ylmethoxy)phenyl]pyrrolidin-1-ylmethanone | Piperidine-methoxy substitution | C₁₈H₂₄N₂O₂ | 312.40 | Enhanced solubility; drug development | N/A | |

| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)pyrrolidin-3-ylmethanone | Multiple methyl/nitro substituents | C₂₇H₂₆N₂O₄ | 442.51 | Bulky substituents; potential CNS targets | N/A |

Structural and Functional Differences

- Electron Effects: The nitro group in this compound confers strong electron-withdrawing properties, contrasting with the electron-donating amino group in (2-aminophenyl)(pyrrolidin-1-yl)methanone. This difference significantly impacts reactivity in nucleophilic substitution or catalytic reactions .

- Solubility and Bioavailability : The piperidine-methoxy derivative exhibits improved solubility compared to the nitro analog due to its polar methoxy group, making it more suitable for pharmaceutical formulations .

Biological Activity

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. Its structure features a nitro group on a phenyl ring, which is known to enhance biological activity through various mechanisms. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine, leading to a stable product that can be further modified for enhanced biological activity. The presence of the nitro group (NO2) is significant, as nitroaromatic compounds are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells . Additionally, the pyrrolidine moiety may enhance binding affinity to biological targets due to its structural characteristics.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, related compounds have shown significant inhibition of tubulin polymerization, a critical process in cancer cell division. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer properties .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | Tubulin polymerization |

| Related ARAP derivative | 1.5 | Tubulin polymerization |

Case Studies

- Anticancer Evaluation : In a study investigating new pyrrole derivatives, compounds structurally related to this compound were assessed for their ability to inhibit cancer cell growth. The results indicated significant cytotoxicity against several cancer lines, with further optimization leading to enhanced potency .

- Molecular Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound could effectively bind to sites involved in cancer progression, supporting its potential use as a therapeutic agent .

Q & A

Basic: What synthetic routes are available for (4-nitrophenyl)(pyrrolidin-1-yl)methanone, and how is its purity confirmed?

The compound is synthesized via gold-catalyzed coupling of aldehydes and amines in aqueous media. A representative protocol involves reacting 4-nitrobenzaldehyde with pyrrolidine in the presence of a gold catalyst (e.g., AuCl₃) under mild conditions (room temperature, 12 hours) to yield the target compound . Purity is confirmed using analytical TLC (silica gel, 50% EtOAc/hexane, Rf = 0.6) and spectroscopic techniques:

- ¹H NMR (CDCl₃): δ 8.27 (d, J = 8.5 Hz, 2H), 7.69 (d, J = 8.5 Hz, 2H), 3.67 (t, 2H, pyrrolidine), 1.90–2.03 (m, 4H, pyrrolidine CH₂) .

- 13C NMR : Key signals at δ 167.4 (C=O), 148.5 (aromatic C-NO₂), and 24.4–49.4 (pyrrolidine carbons) .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. While no direct data for this compound is provided, related methanones (e.g., 4-nitrobenzophenone) are analyzed using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles . Density Functional Theory (DFT) calculations can complement experimental data by predicting optimized geometries and electronic properties.

Basic: What safety precautions are required when handling this compound in the lab?

While specific safety data for this compound is limited, structurally similar nitroaromatics (e.g., 4-nitrophenyl derivatives) require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use in a fume hood to avoid inhalation of fine particulates.

- Storage : In airtight containers, away from reducing agents (risk of exothermic nitro-group reduction) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR signal splitting) for this compound?

Unexpected splitting in ¹H NMR (e.g., pyrrolidine protons) may arise from restricted rotation of the amide bond or impurities. Strategies include:

- Variable Temperature NMR : To assess dynamic effects (e.g., coalescence temperature for rotational barriers).

- 2D NMR (COSY, HSQC) : To assign overlapping signals and verify connectivity .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion ([M+H]⁺ m/z = 221) and rule out adducts .

Advanced: What mechanistic insights exist for the catalytic role of this compound in cross-coupling reactions?

In ruthenium-catalyzed direct arylation, this compound acts as a directing group. The pyrrolidine moiety facilitates chelation-assisted C–H activation , while the nitro group stabilizes intermediates via electron withdrawal. Kinetic studies (e.g., deuterium isotope effects) and computational modeling (e.g., transition state analysis) are critical to elucidating the mechanism .

Advanced: How does structural modification of the pyrrolidine ring impact bioactivity?

Comparative studies on analogs (e.g., piperidine or morpholine substitutions) reveal:

- Pyrrolidine’s Conformational Rigidity : Enhances binding to hydrophobic enzyme pockets (e.g., antimicrobial targets like E. coli DNA gyrase) .

- Nitro Group Positioning : Para-substitution on the phenyl ring optimizes π-π stacking with aromatic residues in enzyme active sites.

- SAR (Structure-Activity Relationship) : Methylation of the pyrrolidine nitrogen reduces solubility but increases metabolic stability .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Catalyst Screening : Replace AuCl₃ with ligand-stabilized nanoparticles (e.g., Au-PVP) to improve turnover number.

- Solvent Optimization : Switch from aqueous to mixed solvents (e.g., H₂O/THF) to enhance substrate solubility .

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and quench at >95% conversion.

Advanced: How can computational methods predict the compound’s reactivity in novel reaction systems?

- DFT Calculations : Model transition states for nucleophilic attacks on the ketone group (e.g., Grignard additions).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to cytochrome P450 enzymes) .

- Machine Learning : Train models on existing nitroaromatic datasets to predict regioselectivity in electrophilic substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.